molecular formula C12H14N2O3 B3007435 2-(Pyrrolidine-1-carboxamido)benzoic acid CAS No. 233684-02-1

2-(Pyrrolidine-1-carboxamido)benzoic acid

Cat. No.: B3007435
CAS No.: 233684-02-1
M. Wt: 234.255
InChI Key: QAOIGTCTZRIIDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyrrolidine-1-carboxamido)benzoic acid is a useful research compound. Its molecular formula is C12H14N2O3 and its molecular weight is 234.255. The purity is usually 95%.
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Scientific Research Applications

Co-Crystallization and Crystal Structures

  • Hydrogen-Bonded Co-Crystal Structures : Benzoic acid–pyrrolidin-1-ium-2-carboxylate illustrates the application of non-centrosymmetric co-crystallization for the growth of crystals containing typically centrosymmetric components in a chiral space group. It displays a network of hydrogen-bonded chains involving l-proline zwitterions and benzoic acid molecules (Chesna et al., 2017).

Corrosion Resistance

  • Corrosion Inhibitors : Derivatives of benzoic acid, such as pyrazole moieties, were studied for their effectiveness as corrosion inhibitors for mild steel in an acidic medium. These derivatives showed good inhibition efficiency and were evaluated using various spectroscopic techniques (El Hajjaji et al., 2018).

Enzymatic Reactions

  • Pyrrolidonecarboxylate Peptidase Study : Research on a pyrrolidonecarboxylate peptidase from Klebsiella cloacae showed that this enzyme can liberate the pyrrolidonecarboxylyl moiety from proteins and peptides, including l-pyrrolidonecarboxylyl-l-proline. This study contributes to understanding the enzymatic processes involving such compounds (Kwiatkowska et al., 1974).

Synthetic Chemistry

  • Domino Reactions in Synthesis : An efficient method for synthesizing functionalized 2-pyrrolidinones through domino reactions of ethyl glyoxylate and acetylenedicarboxylate with arylamines in the presence of benzoic acid was developed. This study provides insights into regioselectivity and the synthesis of complex molecules (Gao et al., 2013).

Photophysical Properties

  • Lanthanide-Based Coordination Polymers : The synthesis of lanthanide coordination compounds using derivatives of 3,5-dihydroxy benzoates, including benzoic acid, was explored. These compounds' crystal structures and photophysical properties were studied, contributing to the understanding of light harvesting and luminescence efficiencies in such complexes (Sivakumar et al., 2011).

Mechanism of Action

The mechanism of action of pyrrolidine derivatives is often related to their ability to interact with biological targets. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Future Directions

The future directions in the research of pyrrolidine derivatives like 2-(Pyrrolidine-1-carboxamido)benzoic acid could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional (3D) coverage due to the non-planarity of the ring .

Properties

IUPAC Name

2-(pyrrolidine-1-carbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-11(16)9-5-1-2-6-10(9)13-12(17)14-7-3-4-8-14/h1-2,5-6H,3-4,7-8H2,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOIGTCTZRIIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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